Methyl 1-[2-(tert-Butoxy)-2-oxoethyl]-5-oxopyrrolidine-3-carboxylate
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Overview
Description
Methyl 1-[2-(tert-Butoxy)-2-oxoethyl]-5-oxopyrrolidine-3-carboxylate is a compound that features a pyrrolidine ring substituted with a methyl ester, a tert-butoxy group, and an oxoethyl group. This compound is of interest in organic synthesis due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[2-(tert-Butoxy)-2-oxoethyl]-5-oxopyrrolidine-3-carboxylate typically involves the reaction of a pyrrolidine derivative with tert-butyl bromoacetate under basic conditions. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure selectivity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using flow microreactor systems. These systems allow for continuous production, which is more efficient and sustainable compared to batch processes .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[2-(tert-Butoxy)-2-oxoethyl]-5-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction can be achieved using sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the tert-butoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Methyl 1-[2-(tert-Butoxy)-2-oxoethyl]-5-oxopyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1-[2-(tert-Butoxy)-2-oxoethyl]-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxy group can act as a protecting group, allowing selective reactions at other sites of the molecule. The oxoethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate
- tert-Butyl-1-methyl-2-propynyl ether
Uniqueness
Methyl 1-[2-(tert-Butoxy)-2-oxoethyl]-5-oxopyrrolidine-3-carboxylate is unique due to its combination of functional groups, which confer distinct reactivity and stability. The presence of both a tert-butoxy group and an oxoethyl group allows for versatile synthetic applications and makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C12H19NO5 |
---|---|
Molecular Weight |
257.28 g/mol |
IUPAC Name |
methyl 1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C12H19NO5/c1-12(2,3)18-10(15)7-13-6-8(5-9(13)14)11(16)17-4/h8H,5-7H2,1-4H3 |
InChI Key |
DFWKPTXASLZXBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CC(CC1=O)C(=O)OC |
Origin of Product |
United States |
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